
(2E,4E,14Z)-Octadeca-2,4,14-trienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,4E,14Z)-Octadeca-2,4,14-trienal is an organic compound characterized by its unique structure, which includes three conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E,14Z)-Octadeca-2,4,14-trienal typically involves the use of polyunsaturated fatty acids as starting materials. One common method includes the oxidation of linoleic acid or linolenic acid under controlled conditions to introduce the aldehyde functional group. The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or ozone, followed by careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and advanced separation techniques, such as distillation and chromatography, further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2E,4E,14Z)-Octadeca-2,4,14-trienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The double bonds in the compound can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) can be used for addition reactions across the double bonds.
Major Products Formed
Oxidation: Formation of octadecanoic acid.
Reduction: Formation of octadecanol.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(2E,4E,14Z)-Octadeca-2,4,14-trienal has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of polyunsaturated aldehydes.
Biology: Investigated for its role in biological signaling pathways and as a potential biomarker for oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for the production of fragrances and flavors.
Wirkmechanismus
The mechanism of action of (2E,4,14Z)-Octadeca-2,4,14-trienal involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate signaling pathways by forming adducts with proteins and nucleic acids, leading to changes in cellular functions. Its effects are mediated through the activation or inhibition of specific enzymes, such as cyclooxygenases and lipoxygenases, which play a role in inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E,4E)-Hexadeca-2,4-dienal: A similar polyunsaturated aldehyde with two conjugated double bonds.
(2E,4E,8Z)-Deca-2,4,8-trienal: Another polyunsaturated aldehyde with three conjugated double bonds but a shorter carbon chain.
Uniqueness
(2E,4E,14Z)-Octadeca-2,4,14-trienal is unique due to its longer carbon chain and the presence of three conjugated double bonds, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical transformations and interactions with biological molecules, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C18H30O |
|---|---|
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
(2E,4E,14Z)-octadeca-2,4,14-trienal |
InChI |
InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h4-5,14-18H,2-3,6-13H2,1H3/b5-4-,15-14+,17-16+ |
InChI-Schlüssel |
SSJYAVVWPIMYBT-HCXQZVPVSA-N |
Isomerische SMILES |
CCC/C=C\CCCCCCCC/C=C/C=C/C=O |
Kanonische SMILES |
CCCC=CCCCCCCCCC=CC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate](/img/structure/B13852755.png)

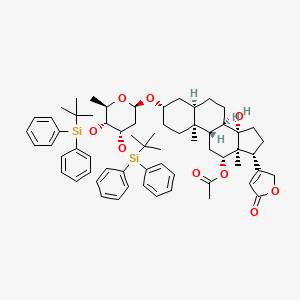
![5-Acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B13852775.png)
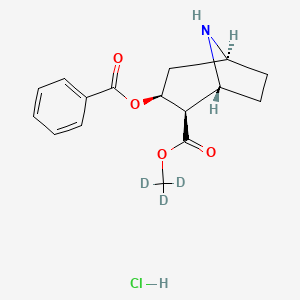
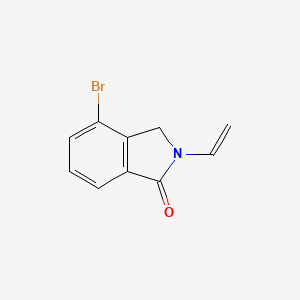
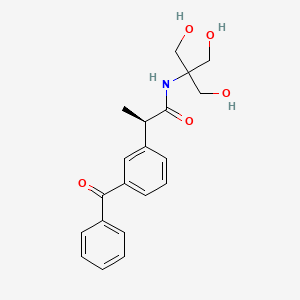
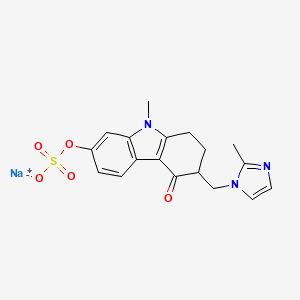
![3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13852819.png)
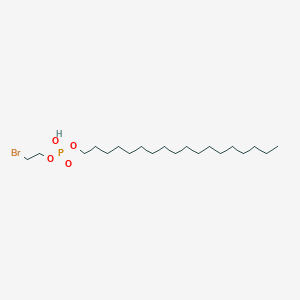
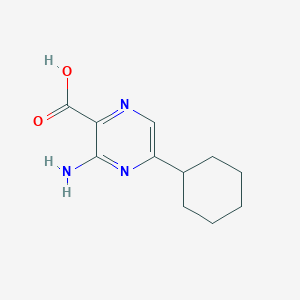


![(2R)-2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13852843.png)
